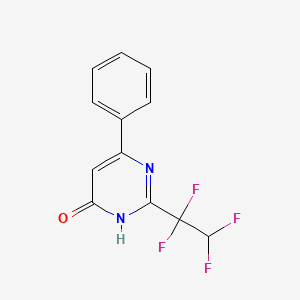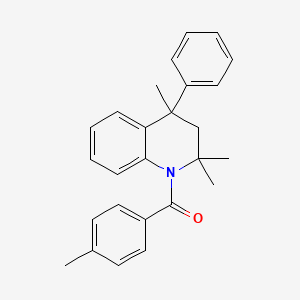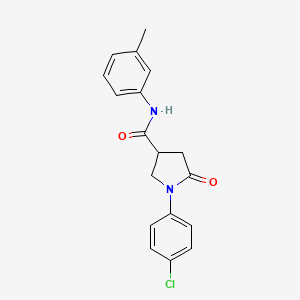![molecular formula C16H17NO5 B15148503 2-[(1,3-Benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid](/img/structure/B15148503.png)
2-[(1,3-Benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2H-1,3-Benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring
Méthodes De Préparation
The synthesis of 2-[(2H-1,3-benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2H-1,3-benzodioxole-5-carboxylic acid with cyclohex-1-ene-1-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Analyse Des Réactions Chimiques
2-[(2H-1,3-benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Applications De Recherche Scientifique
2-[(2H-1,3-benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as improved thermal stability and mechanical strength.
Biological Studies: The compound has been used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 2-[(2H-1,3-benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. In anticancer studies, the compound has been shown to inhibit the activity of tubulin, a protein involved in cell division. By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells .
Comparaison Avec Des Composés Similaires
2-[(2H-1,3-benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid can be compared with other benzodioxole derivatives, such as:
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound has similar structural features but differs in its functional groups and applications.
2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid: Another benzodioxole derivative with distinct chemical properties and biological activities.
The uniqueness of 2-[(2H-1,3-benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C16H17NO5 |
|---|---|
Poids moléculaire |
303.31 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-ylmethylcarbamoyl)cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C16H17NO5/c18-15(11-3-1-2-4-12(11)16(19)20)17-8-10-5-6-13-14(7-10)22-9-21-13/h5-7H,1-4,8-9H2,(H,17,18)(H,19,20) |
Clé InChI |
GZFJNPHDIKTELK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C(C1)C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Morpholino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15148430.png)
![4-ethyl-2-[(E)-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}diazenyl]phenol](/img/structure/B15148436.png)
![2-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B15148448.png)
![5-(3-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B15148455.png)
![2-[2-oxo-2-(2,2,4-trimethyl-7-tritylquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15148457.png)



![Ethyl 5-[({4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B15148475.png)
![N,N'-hexane-1,6-diylbis[2-(naphthalen-1-yloxy)acetamide]](/img/structure/B15148479.png)

![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B15148507.png)
![N-[4-(benzyloxy)phenyl]-N'-(1-phenylethyl)butanediamide](/img/structure/B15148511.png)

